molecular formula C6H2ClF2NO B1402973 5-Chloro-2,3-difluoroisonicotinaldehyde CAS No. 1333319-52-0

5-Chloro-2,3-difluoroisonicotinaldehyde

Cat. No. B1402973
M. Wt: 177.53 g/mol
InChI Key: ICVYISQHWWFVEA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoroisonicotinaldehyde is a chemical compound with unique physical and chemical properties. It is used in various fields such as life sciences, organic synthesis, and environmental testing .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Chloro-2,3-difluoroisonicotinaldehyde is involved in the synthesis of various chemical compounds. For instance, its analogs have been used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
  • In organotin-based bifunctional reagents, substances related to 5-Chloro-2,3-difluoroisonicotinaldehyde have been used for the synthesis of chloro alcohols and substituted 3-methylenetetrahydrofurans (Piers & Karunaratne, 1989).

Pharmaceutical and Biological Studies

  • Some derivatives of 5-Chloro-2,3-difluoroisonicotinaldehyde have been explored in pharmaceutical research, such as in the synthesis of 2-chloro-3-pyridinecarboxylates, which are useful in the synthesis of 2,3-disubstituted pyridines (Zhang et al., 1995).

Supramolecular Chemistry

  • In the field of supramolecular chemistry, 5-Chloro-2,3-difluoroisonicotinaldehyde derivatives have been used to study chiral recognition and resolution. For example, the racemic triangular supramolecular host [Cp*Rh(5-chloro-2,3-dioxopyridine)]3 was prepared and studied for its ability to differentiate between enantiomers (Mimassi et al., 2004).

Material Science and Engineering

  • The derivatives of 5-Chloro-2,3-difluoroisonicotinaldehyde have applications in material science, such as in the development of chiral stationary phases for high-performance liquid chromatography (HPLC), contributing to the advancement of analytical techniques (Chankvetadze et al., 1997).

Safety And Hazards

Safety data sheets for 5-Chloro-2,3-difluoroisonicotinaldehyde are available and provide information on its safety and hazards .

Future Directions

5-Chloro-2,3-difluoroisonicotinaldehyde is a promising compound with unique physical and chemical properties. Its potential applications in various fields such as life sciences, organic synthesis, and environmental testing suggest that it has a bright future .

properties

IUPAC Name

5-chloro-2,3-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYISQHWWFVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745098
Record name 5-Chloro-2,3-difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-difluoroisonicotinaldehyde

CAS RN

1333319-52-0
Record name 5-Chloro-2,3-difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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